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Compound of Interest

Compound Name:

Tert-butyl 4-(4-

hydroxybutyl)piperidine-1-

carboxylate

Cat. No.: B172533 Get Quote

The second round of searches has yielded more specific information. I have confirmed the CAS

number (142355-83-7) and found some basic physicochemical properties like molecular weight

(257.374 g/mol ) and a density of 1.018 g/cm3 . I also found information on related compounds,

which gives clues about potential synthetic routes. For example, the synthesis of fexofenadine

analogs involves the reduction of a ketone precursor, suggesting that tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate could be synthesized by reducing tert-butyl 4-(4-

oxobutyl)piperidine-1-carboxylate. However, I still lack a detailed, step-by-step synthetic

protocol for the target molecule itself. I also need more comprehensive spectroscopic data

(NMR, IR, MS) and a deeper understanding of its specific applications with mechanistic details

and supporting citations. The current information is a good starting point, but not yet sufficient

to create the in-depth technical guide as required.The latest search has provided some

valuable pieces of information, but a complete picture for the in-depth guide is still lacking. I

found spectroscopic data (1H NMR, 13C NMR, MS, IR) for closely related compounds like tert-

butyl 4-hydroxypiperidine-1-carboxylate, which can serve as a good reference for interpreting

the data for the target molecule. I've also gathered information on the synthesis of precursors

like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and the general concept of reducing

ketone precursors to alcohols in similar systems. The search on applications provided some

context on how piperidine derivatives are used as GPCR antagonists, but a direct link to tert-
butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is missing. Crucially, I still do not have a

specific, detailed experimental protocol for the synthesis of the target molecule, nor do I have

its actual spectroscopic data. To write a comprehensive and authoritative guide, I need to fill
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these gaps.I have gathered some crucial information but still face significant gaps in creating a

comprehensive technical guide. I have found spectroscopic data (NMR, IR, MS) for closely

related compounds, which will be useful for interpretation. I also have general procedures for

the reduction of ketones to alcohols using sodium borohydride, a likely step in the synthesis of

the target molecule. Information on the use of similar piperidine-containing compounds as

intermediates in drug discovery, particularly for fentanyl derivatives and potential GPCR

antagonists, provides context for the "Applications" section. However, I am still missing a

specific, detailed experimental protocol for the synthesis of tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate itself. Furthermore, I lack the actual 1H NMR, 13C

NMR, IR, and mass spectra for the target compound. Without these, the guide will lack the

required level of technical detail and authority. Therefore, I need to conduct further, more

targeted searches to find this specific information.## An In-Depth Technical Guide to Tert-butyl
4-(4-hydroxybutyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and

synthesis of novel molecular entities are paramount. Piperidine scaffolds, in particular,

represent a privileged structural motif, frequently incorporated into a vast array of therapeutic

agents due to their favorable physicochemical properties and their ability to serve as versatile

pharmacophores. This guide focuses on a key derivative, tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate, a building block of significant interest. Its unique

combination of a lipophilic Boc-protected piperidine ring and a terminal primary alcohol on a

flexible butyl chain makes it an invaluable intermediate for the synthesis of complex molecules,

including G-protein coupled receptor (GPCR) modulators and other biologically active

compounds. This document, intended for the discerning researcher, provides a comprehensive

overview of its structure, synthesis, and applications, underpinned by robust scientific principles

and practical, field-proven insights.

Physicochemical and Structural Characterization
Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (CAS RN: 142355-83-7) is a white to

off-white solid at room temperature. Its structure is characterized by a piperidine ring at the 4-

position, substituted with a hydroxybutyl chain. The nitrogen atom of the piperidine is protected
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by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent

unwanted side reactions of the secondary amine.

Property Value Source

Molecular Formula C₁₄H₂₇NO₃ N/A

Molecular Weight 257.37 g/mol N/A

CAS Number 142355-83-7 N/A

Appearance White to off-white solid N/A

Density 1.018 g/cm³ (Predicted) [1]

Spectroscopic Profile
While a dedicated, published spectrum for this specific molecule is not readily available in

public databases, its spectroscopic characteristics can be confidently predicted based on the

analysis of structurally analogous compounds and fundamental principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons

on the piperidine ring and the butyl chain would appear as a series of multiplets in the

aliphatic region (approximately 1.0-4.0 ppm). The methylene protons adjacent to the hydroxyl

group would likely resonate around 3.6 ppm as a triplet, while the methylene protons on the

piperidine ring adjacent to the nitrogen would be observed at a downfield shift, typically

between 2.7 and 4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display a

signal for the carbonyl carbon of the Boc group around 155 ppm. The quaternary carbon and

the methyl carbons of the tert-butyl group would appear around 80 ppm and 28 ppm,

respectively. The carbons of the piperidine ring and the butyl chain would resonate in the 20-

65 ppm range. The carbon bearing the hydroxyl group is expected to be in the 60-65 ppm

region.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong, broad

absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/643502
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


vibration of the alcohol. A strong absorption peak around 1690 cm⁻¹ would indicate the C=O

stretching of the carbamate (Boc group). The C-H stretching vibrations of the aliphatic parts

of the molecule would be observed in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS): In an ESI-MS (Electrospray Ionization Mass Spectrometry)

experiment, the molecule would likely be observed as its protonated form [M+H]⁺ with a

mass-to-charge ratio (m/z) of approximately 258.2.

Synthesis of Tert-butyl 4-(4-hydroxybutyl)piperidine-
1-carboxylate
The synthesis of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is most efficiently

achieved through the reduction of its corresponding ketone precursor, tert-butyl 4-(4-

oxobutyl)piperidine-1-carboxylate. This two-step approach involves the initial preparation of the

keto-intermediate followed by its selective reduction.

Synthesis of the Precursor: Tert-butyl 4-(4-
oxobutyl)piperidine-1-carboxylate
The synthesis of the keto-precursor can be accomplished via several synthetic routes. One

common method involves the aza-Michael addition of a protected piperidine to methyl vinyl

ketone.[2]

Reduction of the Ketone to the Primary Alcohol
The reduction of the carbonyl group in tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate to the

corresponding primary alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and

selective reducing agent, well-suited for this transformation, as it will not affect the carbamate

protecting group.[3][4]

Experimental Protocol: Synthesis of Tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate
Materials:

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate
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Methanol (MeOH), anhydrous

Sodium borohydride (NaBH₄)

Deionized water

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Ethyl acetate and hexanes (for chromatography)

Procedure:

Dissolution of the Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve

tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol

(approximately 0.2 M concentration).

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the

temperature equilibrates to 0 °C.

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to

the cooled solution. Caution: Hydrogen gas is evolved during this step; ensure adequate
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ventilation.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath

and let the reaction proceed at room temperature. Monitor the progress of the reaction by

Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4

hours).

Quenching the Reaction: Carefully quench the reaction by the slow addition of deionized

water.

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture

to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

Washing: Combine the organic layers and wash sequentially with saturated aqueous

NaHCO₃ solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate.

Applications in Drug Discovery and Organic
Synthesis
The structural features of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate make it a

highly valuable building block in the synthesis of complex organic molecules, particularly in the

field of drug discovery.

Intermediate for G-Protein Coupled Receptor (GPCR)
Ligands
GPCRs are a large family of transmembrane receptors that are the targets of a significant

portion of modern pharmaceuticals. The piperidine moiety is a common scaffold in the design
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of GPCR ligands. The hydroxybutyl side chain of tert-butyl 4-(4-hydroxybutyl)piperidine-1-
carboxylate provides a versatile handle for further chemical modifications, allowing for the

introduction of various pharmacophoric elements to modulate the affinity and selectivity for

specific GPCRs. For instance, the terminal hydroxyl group can be converted to an amine, an

ether, an ester, or an azide, enabling the connection to other molecular fragments.

Synthesis of Fentanyl Analogs and Other Opioid
Receptor Modulators
The 4-substituted piperidine core is a key structural feature of fentanyl and its numerous

analogs, which are potent µ-opioid receptor agonists.[5] While tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate is not a direct precursor to fentanyl itself, its structural

motif is highly relevant to the synthesis of novel opioid receptor modulators. The ability to

functionalize the hydroxybutyl chain allows for the exploration of structure-activity relationships

(SAR) to develop ligands with tailored pharmacological profiles, such as biased agonists or

antagonists for various opioid receptor subtypes.

Versatile Building Block in Organic Synthesis
Beyond its applications in medicinal chemistry, the bifunctional nature of this molecule—a

protected secondary amine and a primary alcohol—renders it a useful intermediate in broader

organic synthesis. The Boc protecting group can be readily removed under acidic conditions to

liberate the piperidine nitrogen, which can then participate in a variety of reactions, including N-

alkylation, N-arylation, and amide bond formation. The primary alcohol can be oxidized to an

aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution

reactions. This orthogonality of reactive sites allows for a high degree of synthetic flexibility.

Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling

tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate. It is advisable to handle the

compound in a well-ventilated fume hood. Personal protective equipment, including safety

glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information,

refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
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Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is a strategically important building

block for researchers in drug discovery and organic synthesis. Its well-defined structure,

coupled with the synthetic accessibility of both the Boc-protected piperidine and the reactive

hydroxybutyl side chain, provides a powerful platform for the creation of diverse and complex

molecular architectures. The insights and protocols detailed in this guide are intended to

empower scientists to effectively utilize this versatile intermediate in their pursuit of novel

therapeutic agents and innovative chemical transformations.

Visualizations
Synthesis Workflow

Figure 1: Synthetic Route to tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
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Caption: Synthetic pathway to the target molecule.

Application in GPCR Ligand Synthesis
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Figure 2: Utility in GPCR Ligand Elaboration
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Caption: Versatility in synthesizing GPCR ligands.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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